mTOR/PI3K Kinase Selectivity Inferred from Patent Structure-Activity Relationships
In the patent family encompassing morpholinopyrimidine benzamides, compounds bearing a 2-fluorobenzamide substituent consistently exhibit preferential inhibition of mTOR over PI3Kα, whereas the 4-fluoro isomer reverses this selectivity [1]. The 2-fluoro substitution is postulated to enforce a binding conformation that favors the mTOR ATP pocket depth over the shallower PI3Kγ pocket [1]. Direct enzymatic IC50 values for the target compound are not disclosed; however, the most potent 2-fluorobenzamide analogs in the series achieve mTOR IC50 < 100 nM, while PI3Kα IC50 remains > 1 µM [1].
| Evidence Dimension | mTOR vs PI3Kα selectivity ratio |
|---|---|
| Target Compound Data | Not individually reported; class trend: mTOR IC50 < 100 nM, PI3Kα > 1 µM |
| Comparator Or Baseline | 4-fluorobenzamide analogs in same patent show reversed selectivity (PI3Kα IC50 < 100 nM, mTOR > 1 µM) |
| Quantified Difference | >10-fold selectivity reversal between 2-F and 4-F regioisomers |
| Conditions | In vitro kinase assays using recombinant human mTOR and PI3Kα, ATP concentration at Km, as described in US20090018134 |
Why This Matters
For researchers screening mTOR-selective chemical probes, the 2-fluoro regioisomer is the required procurement choice; the 4-fluoro analog will not serve as a suitable mTOR-selective tool.
- [1] US Patent Application US20090018134 A1. Morpholino pyrimidine compounds for use in therapy, particularly mTOR and/or PI3K mediated diseases. Filed July 9, 2008. Publication date January 15, 2009. View Source
